{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a tertiary amine-containing cyclohexane derivative with a benzyl carbamate group. Its molecular formula is C19H29N3O2, and it features a cyclohexyl ring substituted with a methylaminoethylamine side chain and a benzyl carbamate moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural flexibility allows for modifications to optimize stability, solubility, and biological activity .
Properties
IUPAC Name |
benzyl N-[4-[2-aminoethyl(methyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-20(12-11-18)16-9-7-15(8-10-16)19-17(21)22-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13,18H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCNJORUPJXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, with the CAS number 1353954-68-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is C17H27N3O2, with a molecular weight of approximately 305.41518 g/mol. The structure features a cyclohexyl group, an aminoethyl side chain, and a carbamic acid moiety linked to a benzyl ester, which may contribute to its biological activity.
Synthesis
The synthesis of {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves the reaction of cyclohexylamine derivatives with carbamic acid derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of N-benzoyl amino acids in the synthesis process has been documented, highlighting their role as building blocks for bioactive compounds .
Antimicrobial Properties
Research indicates that derivatives of carbamic acid esters exhibit significant antimicrobial activity. Compounds similar to {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, demonstrating their potential as antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, some studies have evaluated the antifungal activity of related compounds. For instance, N-benzoyl amino acids were tested against filamentous fungi like Fusarium temperatum and Aspergillus fumigatus, suggesting that structural modifications can enhance antifungal efficacy .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or interfere with cellular processes in pathogens. The presence of the amino group allows for interaction with active sites on target proteins, potentially disrupting their function.
Case Studies
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity . Research indicates that derivatives of cyclohexylamine, including this compound, exhibit effectiveness against a range of bacterial pathogens. These include both Gram-positive and Gram-negative bacteria, which are significant in treating infections in humans and animals.
Case Studies
-
Antibacterial Efficacy :
- A study highlighted the effectiveness of cyclohexylamine derivatives against multi-drug resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in combating resistant infections .
- Pharmaceutical Formulations :
Chemotherapeutic Agents
The compound's ability to inhibit bacterial growth positions it as a candidate for development into chemotherapeutic agents. It can be formulated into drugs targeting specific infections, thereby improving treatment outcomes for patients suffering from chronic bacterial diseases.
Veterinary Medicine
In veterinary applications, this compound can be used to treat infections in animals, particularly those caused by resistant bacterial strains. Its broad-spectrum activity makes it suitable for both preventive and therapeutic uses in veterinary medicine .
Material Preservation
Beyond its medical applications, {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can also be utilized in preserving organic materials. Its antimicrobial properties can help extend the shelf life of various products by preventing microbial growth.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Modifications and Properties
The compound is compared to analogues with variations in the cyclohexyl substituents, carbamate groups, or side chains. Below is a detailed analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
